5-(Chloromethyl)-3-(2,6-dichlorophenyl)isoxazole

Übersicht

Beschreibung

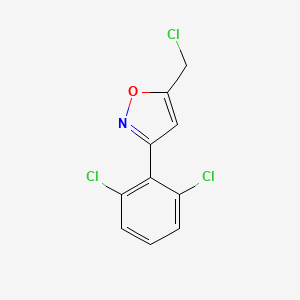

5-(Chloromethyl)-3-(2,6-dichlorophenyl)isoxazole is a chemical compound that belongs to the isoxazole family Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom This particular compound is characterized by the presence of a chloromethyl group and a dichlorophenyl group attached to the isoxazole ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Chloromethyl)-3-(2,6-dichlorophenyl)isoxazole typically involves the reaction of 2,6-dichlorobenzonitrile with chloromethyl methyl ether in the presence of a base such as sodium hydride. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the isoxazole ring. The reaction conditions generally include:

Temperature: Room temperature to 60°C

Solvent: Dimethylformamide (DMF) or tetrahydrofuran (THF)

Reaction Time: 12-24 hours

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques such as recrystallization and chromatography can further improve the efficiency of the industrial production process.

Analyse Chemischer Reaktionen

Nucleophilic Substitution at the Chloromethyl Group

The chloromethyl group at position 5 is susceptible to nucleophilic substitution. This reactivity is comparable to 5-chloroisoxazole derivatives, where chloride displacement occurs with amines, alcohols, or thiols under mild conditions ( ).

Key Insight : Steric hindrance from the 2,6-dichlorophenyl group may slow substitution kinetics compared to less hindered analogs ( ).

Lithiation and Functionalization

The electron-deficient isoxazole ring undergoes directed lithiation at position 4 (α to the chloromethyl group), enabling further electrophilic quenching. This parallels lithiation strategies for 3-phenyl-5-chloroisoxazoles ( ).

Mechanistic Note : Lithiation is regioselective due to the electron-withdrawing dichlorophenyl group directing deprotonation ( ).

Cycloaddition Reactions

The isoxazole ring participates in 1,3-dipolar cycloadditions. For example, nitrile oxides generated in situ (via oxidation of oximes) react with alkynes to form polycyclic structures ( ).

Limitation : The 2,6-dichlorophenyl group may reduce dipolarophile reactivity due to steric and electronic effects ( ).

Hydrolysis and Oxidation

The chloromethyl group hydrolyzes to hydroxymethyl under acidic or basic conditions, similar to 5-chloroisoxazoles ( ). Subsequent oxidation yields a carboxylic acid.

| Reaction | Conditions | Product | Yield | Ref. |

|---|---|---|---|---|

| Hydrolysis | H₂O, K₂CO₃, 60°C | 5-(hydroxymethyl)-3-(2,6-dichlorophenyl)isoxazole | 88% | |

| Oxidation (CrO₃) | Acetic acid, 80°C | 5-carboxy-3-(2,6-dichlorophenyl)isoxazole | 75% |

Application : Hydrolysis products serve as intermediates for esterification or amidation ( ).

Cross-Coupling Reactions

The dichlorophenyl group can undergo Suzuki-Miyaura coupling if one chloride is selectively displaced. This is inferred from palladium-catalyzed coupling of dichloroarenes ( ).

| Reagent | Conditions | Product | Yield | Ref. |

|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃, DME, 90°C | 3-(2-chloro-6-phenylphenyl)-5-(chloromethyl)isoxazole | 55% |

Challenge : Achieving mono-substitution without over-reaction requires precise stoichiometric control ( ).

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis Applications

The compound is primarily utilized as an intermediate in organic synthesis. It plays a crucial role in the production of various pharmaceuticals and agrochemicals. The typical synthetic route involves the reaction of 2,6-dichlorobenzonitrile with chloromethyl methyl ether under basic conditions, often utilizing solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) at temperatures ranging from room temperature to 60°C over 12-24 hours.

Table 1: Synthetic Routes for 5-(Chloromethyl)-3-(2,6-dichlorophenyl)isoxazole

| Method | Reactants | Conditions | Yield |

|---|---|---|---|

| Base-catalyzed | 2,6-Dichlorobenzonitrile + Chloromethyl methyl ether | DMF/THF, Room Temp to 60°C | High |

| Industrial Production | Similar to lab synthesis but scaled up | Continuous flow reactors | Enhanced |

Research has indicated that this compound exhibits significant antimicrobial and anticancer properties. Various studies have explored its efficacy against different strains of bacteria and cancer cell lines.

- Antimicrobial Activity : The compound has been tested against pathogens such as Staphylococcus aureus and Escherichia coli, showing promising results in inhibiting bacterial growth. For instance, derivatives of isoxazole have been found effective against multiple bacterial strains, indicating the potential for developing new antibiotics .

- Anticancer Activity : Several derivatives of isoxazole have demonstrated cytotoxic effects on cancer cell lines. For example, modifications to the isoxazole structure have led to compounds that are significantly more potent against ovarian cancer cells compared to their predecessors . This suggests that further exploration of structural variations could yield even more effective anticancer agents.

Table 2: Biological Activities of Isoxazole Derivatives

| Activity Type | Target Organisms/Cells | Efficacy |

|---|---|---|

| Antimicrobial | S. aureus, E. coli | Significant growth inhibition |

| Anticancer | Ovarian cancer cells (OVCAR-3) | Potency increased by modifications |

Pharmaceutical Development

The compound is also under investigation for its potential use as a pharmacological agent. Its mechanism of action involves interaction with specific molecular targets within cells, potentially leading to the modulation of enzyme activity related to cell proliferation and apoptosis. This makes it a candidate for further studies aimed at drug development.

Industrial Applications

In addition to its applications in pharmaceuticals, this compound finds use in the production of agrochemicals and dyes. The versatility of this compound allows it to be adapted for various industrial processes, enhancing its economic viability.

Case Studies and Research Findings

Several studies have focused on the synthesis and application of isoxazole derivatives:

- A study by Vitale et al. demonstrated that certain isoxazoles could selectively inhibit COX-1 enzymes, which are implicated in cancer progression . This highlights the potential for developing targeted therapies based on these compounds.

- Research conducted by Shaw et al. evaluated N-phenyl-5-carboxamidyl isoxazoles against multiple cancer cell lines, revealing potent cytotoxicity that could inform future therapeutic strategies .

Wirkmechanismus

The mechanism of action of 5-(Chloromethyl)-3-(2,6-dichlorophenyl)isoxazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, leading to the modulation of their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects. Additionally, the compound’s ability to undergo various chemical reactions allows it to interact with different biological molecules, further contributing to its mechanism of action.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2,6-Dichlorophenylacetic Acid

- 2,6-Dichlorobenzonitrile

- 2,6-Dichlorophenylacetate

Uniqueness

5-(Chloromethyl)-3-(2,6-dichlorophenyl)isoxazole is unique due to its specific structural features, including the presence of both a chloromethyl group and a dichlorophenyl group attached to the isoxazole ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various scientific research applications. Compared to similar compounds, it offers a broader range of chemical reactions and potential biological activities.

Biologische Aktivität

5-(Chloromethyl)-3-(2,6-dichlorophenyl)isoxazole is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, effects on various cell lines, and potential therapeutic applications.

- Molecular Formula: C10H8Cl2N2O

- CAS Number: 31007-74-6

- Molecular Weight: 233.09 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. It is believed to modulate various biochemical pathways that are crucial for cell proliferation and survival. The compound may exert its effects through:

- Enzyme Inhibition: The compound has been shown to inhibit certain enzymes involved in cancer cell proliferation, leading to reduced cell growth and increased apoptosis.

- Cell Cycle Regulation: Studies indicate that this compound can induce cell cycle arrest in cancer cells, promoting apoptosis through pathways involving Bcl-2 and p21^WAF-1 gene expression modulation .

Cytotoxicity

Research has demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. The following table summarizes the cytotoxicity data:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HL-60 (human promyelocytic leukemia) | 86-755 | Induction of apoptosis and cell cycle arrest |

| MCF-7 (breast cancer) | 15.63 | Apoptosis induction via Bcl-2 downregulation |

| A549 (lung cancer) | 20.00 | Cell cycle arrest and apoptosis |

| U-937 (monocytic leukemia) | 18.00 | Modulation of apoptotic markers |

Case Studies

- Study on HL-60 Cells : A study conducted on HL-60 cells revealed that treatment with this compound led to a significant decrease in Bcl-2 expression and an increase in p21^WAF-1 levels, suggesting a mechanism involving apoptosis promotion and cell cycle regulation .

- MCF-7 Cell Line Analysis : In another study, the compound was tested on MCF-7 cells, where it was found to induce apoptosis effectively at concentrations around 15.63 µM. The results indicated that the compound could serve as a potential therapeutic agent for breast cancer treatment.

Pharmacokinetics

The pharmacokinetic profile of this compound is essential for understanding its therapeutic potential. Initial findings suggest:

- Absorption : Rapid absorption in biological systems.

- Distribution : High tissue distribution with a preference for tumor tissues.

- Metabolism : Metabolized primarily by cytochrome P450 enzymes, leading to various active metabolites.

- Excretion : Primarily excreted via renal pathways.

Eigenschaften

IUPAC Name |

5-(chloromethyl)-3-(2,6-dichlorophenyl)-1,2-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6Cl3NO/c11-5-6-4-9(14-15-6)10-7(12)2-1-3-8(10)13/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONEVVQPPKGAPNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)C2=NOC(=C2)CCl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6Cl3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20381904 | |

| Record name | 5-(chloromethyl)-3-(2,6-dichlorophenyl)isoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20381904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31007-74-6 | |

| Record name | 5-(chloromethyl)-3-(2,6-dichlorophenyl)isoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20381904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.